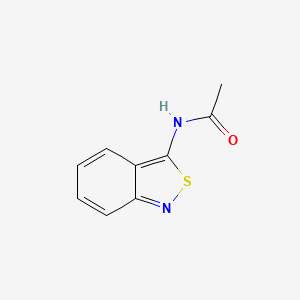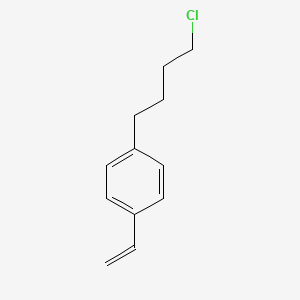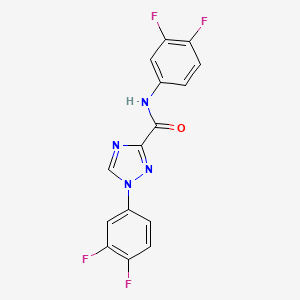
(5Z,12Z)-Heptadeca-5,12-dien-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z,12Z)-Heptadeca-5,12-dien-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,12Z)-Heptadeca-5,12-dien-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate involves multiple steps, including the formation of the heptadecadienyl chain and the attachment of the amino octanoate moiety. The synthetic route typically involves:
Formation of the Heptadecadienyl Chain: This step involves the use of alkenylation reactions to introduce the double bonds at the 5 and 12 positions of the heptadecane chain.
Attachment of the Amino Octanoate Moiety: This step involves the reaction of the heptadecadienyl chain with 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoic acid under conditions that promote esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z,12Z)-Heptadeca-5,12-dien-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the heptadecadienyl chain can be oxidized to form epoxides or diols.
Reduction: The carbonyl group in the amino octanoate moiety can be reduced to form alcohols.
Substitution: The hydroxyl group in the amino octanoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
The major products formed from these reactions include epoxides, diols, alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(5Z,12Z)-Heptadeca-5,12-dien-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5Z,12Z)-Heptadeca-5,12-dien-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, altering metabolic pathways.
Gene Expression Modulation: The compound may influence the expression of certain genes, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
(5Z,12Z)-Heptadeca-5,12-dien-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate can be compared with other similar compounds, such as:
(5Z,12Z)-Heptadeca-5,12-dien-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(decyloxy)hexyl)amino)octanoate: Similar structure but with a decyloxy group instead of an undecyloxy group.
(5Z,12Z)-Heptadeca-5,12-dien-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(dodecyloxy)hexyl)amino)octanoate: Similar structure but with a dodecyloxy group instead of an undecyloxy group.
Eigenschaften
Molekularformel |
C44H83NO5 |
|---|---|
Molekulargewicht |
706.1 g/mol |
IUPAC-Name |
[(5Z,12Z)-heptadeca-5,12-dien-9-yl] 8-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]octanoate |
InChI |
InChI=1S/C44H83NO5/c1-4-7-10-13-16-17-18-24-32-41-49-43(47)35-29-25-31-38-45(39-40-46)37-30-23-19-22-28-36-44(48)50-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h14-15,20-21,42,46H,4-13,16-19,22-41H2,1-3H3/b20-14-,21-15- |
InChI-Schlüssel |
KTBHDRDAUZRLAK-SIBCGJTDSA-N |
Isomerische SMILES |
CCCCCCCCCCCOC(=O)CCCCCN(CCO)CCCCCCCC(=O)OC(CC/C=C\CCCC)CC/C=C\CCCC |
Kanonische SMILES |
CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCC=CCCCC)CCC=CCCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)naphtho[2,3-f]pyrido[2,3-b][1,4]oxazepin-6(5H)-one](/img/structure/B13359875.png)

![6-(2-Phenylvinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359891.png)

![2-hydroxy-5-(morpholin-4-ylmethyl)-3-{[4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13359907.png)
![3-{6-[(2-Chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13359922.png)



![6-(3,4-Diethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359950.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13359954.png)
![(3S,4R)-4-[(5-chloro-2-methylphenyl)amino]oxolan-3-ol](/img/structure/B13359956.png)
![6-(Biphenyl-4-yl)-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359968.png)
![N-(5-methyl-3-isoxazolyl)-N-[2-(1-phenyl-1H-tetraazol-5-yl)-2-adamantyl]amine](/img/structure/B13359982.png)
